1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea
Description
This compound is a urea derivative characterized by a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group at the 1-position and a methyl-linked 4-fluorophenylurea moiety at the 3-position.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-2-27-18-9-7-17(8-10-18)24-13-14(11-19(24)25)12-22-20(26)23-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUPBBRIRSGDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidinone ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 397.47 g/mol. The presence of an ethoxy group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidinone Ring | Provides a cyclic structure that may enhance binding to biological targets. |
| Ethoxy Group | Increases lipophilicity, potentially improving membrane permeability. |
| Fluorophenyl Group | May enhance biological activity through electron-withdrawing effects. |
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The structural features allow for binding to these targets, potentially inhibiting their activity or altering their function, which can trigger various biochemical pathways.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : The compound's structure may confer antibacterial or antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neurological Applications : Its interaction with neuroreceptors could position it as a candidate for treating neurological disorders.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar compounds within the same structural class. For example:
- Study on Anticancer Effects : A study evaluated derivatives of pyrrolidinone compounds for their cytotoxic effects on ovarian cancer cells. The results indicated significant cell death at specific concentrations, suggesting potential for further development in oncology .
- Antimicrobial Activity Assessment : Another research focused on compounds with similar structures demonstrated effective antimicrobial activity against various pathogens, highlighting the potential of this compound as a lead in antibiotic development .
- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications in the chemical structure impact biological activity. For instance, the presence of different substituents on the phenyl rings influences both potency and selectivity towards specific biological targets .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Biological Activity |
|---|---|
| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea | Moderate anticancer activity; similar mechanism of action |
| 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-hydroxyphenyl)urea | Enhanced antibacterial properties due to hydroxy group |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Urea Linkages
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Key Observations
- Substituent Effects on Bioactivity: The 4-fluorophenylurea moiety is conserved in Z15 and the target compound, suggesting its role in target binding (e.g., via π-π stacking or hydrogen bonding). Replacing the pyrrolidinone core with an oxadiazole (Z15) may enhance metabolic stability but reduce conformational flexibility . Ethoxy vs. Methoxy Groups: The ethoxy substituent in the target compound (vs. Pyrrolidinone vs. Triazinan/Triazole Cores: Analogs like Compound 3 () and flusilazole () demonstrate that heterocyclic cores influence target selectivity. Pyrrolidinone’s lactam structure may favor interactions with proteases or kinases .
- Pharmacological Potential: Glucokinase activation (Compound 1, ) highlights the importance of chloro-fluorophenoxy and dimethoxyphenyl groups in enzyme modulation. The target compound lacks these groups, suggesting divergent applications . Analogs with pesticidal activity (e.g., flusilazole in ) indicate that urea derivatives can achieve diverse biological effects depending on substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
